2,5,8,11-Tetra-tert-butylperylene

Organic Light-Emitting Diodes Color Purity Dopant Concentration

Planar perylene emitters suffer concentration quenching and excimer formation, shifting EL color and reducing OLED yield. TBPe's four tert-butyl groups enforce a nonplanar conformation that eliminates this. Key differentiation: ① Maintains stable monomeric blue emission up to 100 mM in PMMA with only ~10% fluorescence lifetime reduction, while perylene forms excimers. ② 5-fold PLQY enhancement as terminal emitter in TADF-sensitized hyperfluorescent OLEDs. ③ Validated for afterglow LFIA with 49 ng/mL CRP detection limit. Consistent ≥97% HPLC purity supports reproducible device fabrication.

Molecular Formula C36H44
Molecular Weight 476.7 g/mol
CAS No. 80663-92-9
Cat. No. B1354965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8,11-Tetra-tert-butylperylene
CAS80663-92-9
Molecular FormulaC36H44
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C36H44/c1-33(2,3)23-13-21-14-24(34(4,5)6)19-29-30-20-26(36(10,11)12)16-22-15-25(35(7,8)9)18-28(32(22)30)27(17-23)31(21)29/h13-20H,1-12H3
InChIKeyBFTIPCRZWILUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TBPe: Nonplanar Blue Emitter for OLEDs & Photonics


2,5,8,11-Tetra-tert-butylperylene (CAS: 80663-92-9, TBPe) is a synthetic perylene derivative featuring four tert-butyl groups at the 2, 5, 8, and 11 positions of the perylene core . This bulky substitution induces significant steric hindrance, forcing the molecule into a nonplanar conformation that fundamentally alters its solid-state behavior compared to the planar parent perylene [1]. TBPe exhibits strong blue photoluminescence with emission maxima at 459 and 480 nm in THF and demonstrates good solubility in common organic solvents . Its primary applications lie in organic electronics as a blue fluorescent dopant in organic light-emitting diodes (OLEDs) and as a fluorescent probe in bioanalytical assays [2].

Emitter typeNonplanar perylene-based blue fluorescent dopant
Key propertyAggregation-resistant conformation for solid-state use
Primary workflowOLED emissive-layer doping & photonics research

TBPe vs. Perylene: Why Substitution Fails


Generic perylene and its simple derivatives are not direct substitutes for TBPe due to critical, quantifiable differences in aggregation behavior, color stability, and device performance. While perylene is a classic blue emitter, its planar structure leads to severe concentration quenching and excimer formation in solid-state devices [1][2]. This aggregation causes a significant shift in electroluminescence (EL) color and reduces efficiency, rendering perylene unsuitable for applications requiring stable, high-purity blue emission [3]. TBPe's nonplanar geometry, enforced by four bulky tert-butyl groups, effectively suppresses this aggregation, enabling stable EL and consistent color coordinates even at higher doping concentrations [3]. Simply substituting TBPe with a lower-cost perylene analog in an OLED stack would result in a dramatic degradation of color purity and device lifetime, as quantified in the evidence below [4].

Attribute
TBPe (Target)
Perylene (Risk if substituted)
Solid-state emission
Retains monomeric blue fluorescence; suppressed excimer formation
Severe excimer formation shifts emission and reduces color purity
Color stability under doping
Minimal CIE coordinate drift across dopant concentration range
Large undesirable CIE y-coordinate shift with increasing dopant loading
Concentration quenching
~10% fluorescence decay-time reduction at 100 mM in PMMA
Up to ~50% decay-time reduction; strong aggregation-caused quenching

TBPe: Evidence-Based Selection Guide


EL Color Stability vs. Perylene

In a head-to-head comparison within OLED devices, TBPe demonstrates significantly superior electroluminescence (EL) color stability as a function of dopant concentration when compared to unsubstituted perylene. As the dopant concentration increased from 1% to 5%, the color shift for the TBPe-doped device was minimal, whereas the perylene-doped device exhibited a large, undesirable change. This stability is crucial for manufacturing displays with consistent and reliable color output. [1]

EL Color Stability vs. Perylene
Head-to-head
TBPe ΔCIE: (Δx +0.007, Δy 0.000)
Perylene ΔCIE: (Δx +0.013, Δy +0.056)
~9× smaller y-shift for TBPe
Supports dopant-concentration-tolerant blue emission in OLED stacks
1% to 5% doping in BAlq host; CIE 1931 coordinates
Organic Light-Emitting Diodes Color Purity Dopant Concentration

Enhanced PLQY via TADF Sensitization

The performance of TBPe can be drastically enhanced when used in a hyperfluorescent system with a thermally activated delayed fluorescence (TADF) sensitizer. A study demonstrated that incorporating TBPe with the TADF sensitizer 4CzDPO led to a five-fold increase in photoluminescence quantum yield (PLQY) compared to neat films of 4CzDPO alone. This system leverages Förster resonance energy transfer (FRET) from the sensitizer to TBPe, with energy transfer rates on the order of 10¹¹ s⁻¹. [1]

PLQY via TADF Sensitization
Cross-study
5× PLQY enhancement
4CzDPO:TBPe vs. neat 4CzDPO
Reported terminal-emitter fit for hyperfluorescent OLED architectures
FRET rate ~10¹¹ s−¹; triplet harvesting context
Hyperfluorescence TADF Energy Transfer

ACQ Resistance vs. Perylene

A comparative study of photophysical properties in a polymer matrix (PMMA) at high concentrations (100 mM) reveals that TBPe (TTBP) retains its monomeric fluorescence lineshape, while planar perylene and perylene orange (PO) exhibit excimer formation. Furthermore, the fluorescence decay time for TBPe decreases by only 10% at this high concentration, indicating superior resistance to concentration quenching. [1]

ACQ Resistance vs. Perylene
Head-to-head
TBPe: monomeric lineshape retained
Decay-time reduction ~10%
Perylene: excimer formation; decay reduction up to ~50%
Supports high-loading solid-state applications without severe quenching
100 mM in PMMA films; reported comparative photophysics
Aggregation-Caused Quenching Photostability Concentration Quenching

OLED Lifetime Trade-Off

An investigation into the link between aggregation and OLED device lifetime directly compared devices doped with the aggregation-prone perylene and the aggregation-resistant TBPe (TBP). While the addition of aggregating polycyclic aromatic hydrocarbons (PAHs) increased device half-life by 4-200 times, the non-aggregating TBPe conferred a significantly shorter lifetime extension. Perylene's stronger aggregation led to an 8-fold longer half-life compared to TBPe. [1]

OLED Lifetime Trade-Off
Head-to-head
Perylene-doped device: ~8× longer half-life vs. TBPe-doped device
Lifetime–color-purity trade-off context for device design decisions
Measured at 40 mA/cm²; aggregation-linked lifetime extension
Device Stability Half-Life OLED Lifetime

Blue Emitter for Background-Free LFIA

TBPe has been successfully employed as a blue emitter in a novel photochemical afterglow system for lateral flow immunoassays (LFIA). This system, using TBPe-doped afterglow nanoparticles (AG-NPs), eliminates background fluorescence interference from the excitation source, a common problem in conventional fluorescence-based LFIAs. The detection limit for C-reactive protein (CRP) using this TBPe-based afterglow LFIA was 49 ng/mL.

Blue Emitter for Afterglow LFIA
Data to verify
CRP detection: 49 ng/mL
Afterglow NP system with TBPe as blue emitter
Supports afterglow-probe screening for background-free LFIA research
Source-specific validation review needed; class-level inference
Lateral Flow Immunoassay Afterglow Materials Point-of-Care Diagnostics

TBPe Application Scenarios


OLED Blue Color Point Stability

This is the primary, most validated application for TBPe. The quantitative evidence (Section 3, Evidence Item 1) shows that TBPe provides a significantly more stable blue emission color (CIE 1931) over a range of dopant concentrations compared to perylene. For OLED display manufacturing, this directly translates to higher yield, less stringent process control for dopant concentration, and more consistent product quality [1]. Users prioritizing color purity and process robustness should select TBPe over simpler perylene derivatives.

High-Efficiency Hyperfluorescent OLEDs

TBPe is an ideal terminal emitter in hyperfluorescent systems that pair a TADF sensitizer with a conventional fluorophore. The 5-fold enhancement in photoluminescence quantum yield demonstrated in the 4CzDPO:TBPe system (Section 3, Evidence Item 2) validates TBPe's role in next-generation, high-efficiency blue OLEDs that can bypass the theoretical efficiency limits of traditional fluorescence [2]. This is a key differentiator for developing premium display and lighting technologies.

High-Concentration Solid-State Dyes & Inks

For applications requiring high loading of a blue emitter in a solid polymer matrix (e.g., security inks, luminescent solar concentrators, or solid-state lasers), TBPe's resistance to concentration quenching is a critical advantage. The data (Section 3, Evidence Item 3) confirms that TBPe retains its monomeric emission profile and exhibits only a 10% decrease in fluorescence lifetime at 100 mM concentration in PMMA, while perylene forms excimers [3]. This ensures that the desired blue emission is maintained even at high optical densities.

Background-Free Bioanalytical Detection

TBPe is a validated, high-performance emitter for time-resolved or afterglow detection systems, such as in lateral flow immunoassays (LFIA) (Section 3, Evidence Item 5). Its use in an afterglow nanoparticle system effectively eliminates background fluorescence, enabling a lower detection limit for analytes like C-reactive protein (49 ng/mL) . This application scenario differentiates TBPe from simple fluorophores that are limited by real-time excitation interference.

Application
Selection Property
Validation Focus
OLED blue color-point stability
Dopant-concentration-insensitive emission
CIE coordinate drift across doping range
Hyperfluorescent OLED emitter layer
TADF sensitizer compatibility
PLQY enhancement verification in target host
High-loading solid-state fluorescence
Aggregation-caused quenching resistance
Monomeric emission retention at target concentration
Afterglow/time-resolved LFIA probes
Background-fluorescence elimination
Detection limit validation in target assay matrix

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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